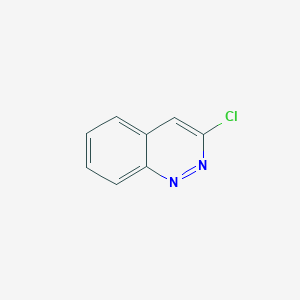

3-Chlorocinnoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUOCJLVDZPJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458266 | |

| Record name | 3-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-90-9 | |

| Record name | 3-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Proposed Synthesis of 3-Chlorocinnoline from 2-Amino-α-chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various molecules with notable pharmacological activities. This technical guide outlines a proposed synthetic pathway for 3-chlorocinnoline, a halogenated derivative of the cinnoline scaffold, starting from 2-amino-α-chlorocinnamic acid. Due to the absence of a specific published protocol for this exact transformation, this document provides a detailed, hypothetical experimental procedure based on well-established principles of diazotization and intramolecular cyclization reactions commonly employed in the synthesis of substituted cinnolines and related heterocyclic systems. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry to develop and optimize the synthesis of this compound and its analogs.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as chlorine, into the cinnoline ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on a proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid. The key transformation involves an intramolecular cyclization reaction, a common strategy for the formation of the cinnoline ring system. This is typically achieved through the diazotization of an ortho-substituted aminocinnamic acid derivative, followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-amino-α-chlorocinnamic acid involves a two-step, one-pot reaction sequence. The initial step is the diazotization of the primary aromatic amine of 2-amino-α-chlorocinnamic acid using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt is a reactive intermediate that is not isolated. The second step is an intramolecular cyclization, where the diazonium group is displaced by the acrylic acid moiety, leading to the formation of the cinnoline ring and concomitant decarboxylation to yield this compound.

Physicochemical Data

Table 1: Physicochemical Properties of Starting Material and Related Analogs

| Property | 2-Aminocinnamic Acid[1] | 2-Chlorocinnamic Acid[2][3][4][5] |

| Molecular Formula | C₉H₉NO₂ | C₉H₇ClO₂ |

| Molecular Weight | 163.17 g/mol | 182.60 g/mol |

| Appearance | Not specified | White to light yellow crystalline powder |

| Melting Point | Not specified | 208-210 °C |

| Solubility | Not specified | Insoluble in water; Soluble in ethanol, ethyl acetate |

Table 2: Physicochemical Properties of the Product and a Related Analog

| Property | This compound (Predicted) | 3-Chloroquinoline[6] |

| Molecular Formula | C₈H₅ClN₂ | C₉H₆ClN |

| Molecular Weight | 164.60 g/mol | 163.60 g/mol |

| Appearance | Expected to be a solid | Crystalline solid |

| Melting Point | Data not available | Data not available for free base |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to have limited aqueous solubility | Limited solubility in water; moderate in organic solvents |

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for diazotization and cyclization.[7] Appropriate safety precautions should be taken, as diazonium salts can be explosive, especially when dry.

Materials and Reagents

-

2-Amino-α-chlorocinnamic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (distilled or deionized)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-α-chlorocinnamic acid (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred solution of the starting material from the dropping funnel, ensuring the temperature is maintained below 5 °C throughout the addition. After the complete addition, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

Cyclization: After the 30-minute stirring period, slowly and carefully raise the temperature of the reaction mixture. The evolution of nitrogen gas should be observed as the cyclization proceeds. Gently heat the mixture to 40-50 °C and maintain this temperature until the gas evolution ceases, indicating the completion of the reaction. This step should be performed in a well-ventilated fume hood.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence stops and the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Melting Point Analysis: To determine the melting point of the purified product, which is a key indicator of purity.

Safety Precautions

-

Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The reaction should be carried out at low temperatures, and the diazonium salt should be used in solution without isolation.

-

Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

General: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound from 2-amino-α-chlorocinnamic acid. The proposed methodology is grounded in established chemical principles of diazotization and intramolecular cyclization, which are robust methods for the formation of the cinnoline ring system. Researchers and drug development professionals can use this guide as a starting point for the practical synthesis and further exploration of this compound and its derivatives for potential therapeutic applications. Optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compound.

References

- 1. 2-Aminocinnamic acid | C9H9NO2 | CID 5355291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]

- 3. 2-Chlorocinnamic acid [webbook.nist.gov]

- 4. 2-Chlorocinnamic acid (CAS 3752-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chlorocinnoline via Diazotization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to 3-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the principles of the von Richter cinnoline synthesis, which involves the diazotization of an ortho-substituted aminophenyl acetylene derivative followed by intramolecular cyclization. Due to the limited availability of a direct, published experimental protocol for this compound, this guide outlines a well-established and scientifically sound methodology adapted for this specific target molecule.

Introduction

Cinnoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for drug discovery programs. The von Richter synthesis provides a classic and effective method for the formation of the cinnoline ring system.[1][2][3] This method typically involves the diazotization of an o-aminoarylpropiolic acid or a related acetylene derivative, which then undergoes an intramolecular cyclization to yield a 4-hydroxycinnoline. Subsequent manipulation of the functional groups can lead to the desired 3-substituted cinnoline.

This guide details a proposed two-step synthesis starting from a plausible precursor, 2-amino-α-chlorophenylacetylene, involving diazotization and subsequent cyclization to form this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the diazotization of 2-amino-α-chlorophenylacetylene. The resulting diazonium salt is then proposed to undergo an intramolecular cyclization to yield the target molecule, this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the proposed synthesis of this compound.

Step 1: Diazotization of 2-Amino-α-chlorophenylacetylene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-α-chlorophenylacetylene (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The formation of a clear solution may be observed.

Step 2: Intramolecular Cyclization to this compound

-

Cyclization: The intramolecular cyclization of the diazonium salt intermediate may occur spontaneously upon its formation. Gentle warming of the reaction mixture to room temperature or slightly above (e.g., 40-50 °C) may be required to facilitate the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.

Data Presentation: Reagents and Stoichiometry

The following table summarizes the suggested quantitative data for the synthesis of this compound on a 10 mmol scale.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) |

| 2-Amino-α-chlorophenylacetylene | C₈H₆ClN | 151.60 | 1.0 | 1.52 | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | 0.76 | - |

| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 3.0 | 1.10 | ~2.7 |

| Water | H₂O | 18.02 | - | - | As needed |

| Sodium Bicarbonate (saturated soln.) | NaHCO₃ | 84.01 | - | - | As needed |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~150 |

Experimental Workflow

The following diagram illustrates the logical workflow of the proposed experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.

-

Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide presents a detailed, albeit proposed, synthetic route for this compound based on the established von Richter cinnoline synthesis. The provided experimental protocol, quantitative data, and workflow diagrams offer a solid foundation for researchers to undertake the synthesis of this important heterocyclic compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Careful adherence to safety protocols is paramount, particularly when handling potentially hazardous reagents like diazonium salts.

References

3-Chlorocinnoline chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged bicyclic heterocycle, forming the core of many compounds with significant pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. As a key intermediate, this compound offers a versatile platform for the synthesis of diverse cinnoline derivatives. The presence of the chloro-substituent at the C3 position, activated by the electron-withdrawing nature of the adjacent nitrogen atoms, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to serve as a resource for professionals in chemical research and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes its fundamental properties. For context, data for the isomeric compound 3-chloroquinoline is sometimes used as a reference point but should be treated with caution as properties can differ significantly.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₅ClN₂ | |

| Molecular Weight | 164.60 g/mol | Calculated from molecular formula. |

| CAS Number | Data not publicly available | |

| Appearance | Data not publicly available | Expected to be a crystalline solid. |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. The electron-deficient nature of the cinnoline ring system, resulting from the two nitrogen atoms, makes the C3-Cl bond susceptible to both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The cinnoline ring's nitrogen atoms withdraw electron density, activating the C3 position for attack by nucleophiles. This allows for the direct displacement of the chloride ion by a variety of nucleophilic species. This reactivity is a hallmark of many chloro-substituted aza-heterocycles.[1]

Common nucleophiles for SNAr reactions include:

-

Amines (R₂NH): To form 3-aminocinnoline derivatives.

-

Alkoxides (RO⁻): To synthesize 3-alkoxycinnolines.

-

Hydrazine (N₂H₄): A key reaction to produce 3-hydrazinylcinnoline, a versatile intermediate for synthesizing fused heterocyclic systems like triazolocinnolines.

-

Thiols (RSH): To yield 3-(alkyl/aryl)thiocinnolines.

The reaction mechanism is typically a two-step addition-elimination process, consistent with classical SNAr pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made their use routine.[2]

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (boronic acid or ester) with an organic halide.[3] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C3 position. The choice of a highly active catalyst system, often employing ligands like SPhos or XPhos, is crucial for achieving good yields with the less reactive chloro-substrate.[4]

2.2.2 Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to 3-alkynylcinnoline derivatives.[5] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] For aryl chlorides, the reaction often requires more forcing conditions (higher temperatures) or specialized catalyst systems compared to aryl bromides or iodides.[2][7]

2.2.3 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for constructing C-N bonds.[8][9] It serves as a powerful alternative to SNAr reactions, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.[10] This reaction allows for the synthesis of a diverse array of primary and secondary 3-aminocinnoline derivatives, which are common motifs in pharmacologically active molecules.[11]

Mandatory Visualizations

The following diagrams illustrate the core reactivity of this compound and a typical experimental workflow.

Caption: Reactivity pathways of this compound.

Caption: General workflow for a Suzuki-Miyaura coupling.

Experimental Protocols

The following sections provide generalized, representative protocols for key transformations of this compound. Researchers must optimize conditions for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an arylboronic acid with this compound.[12][13]

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

-

In a separate vial, prepare a solution of the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the flask containing the reactants.

-

Add the remaining solvent to achieve a final concentration of approximately 0.1 M with respect to the this compound.

-

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

General Protocol for Sonogashira Coupling

This protocol describes a typical copper-co-catalyzed coupling of a terminal alkyne with this compound.[6][14]

-

Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base/solvent (e.g., triethylamine or diisopropylamine)

-

Co-solvent (optional, e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent (e.g., THF) followed by the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

General Protocol for Nucleophilic Substitution with Hydrazine

This protocol outlines the synthesis of 3-hydrazinylcinnoline, a valuable synthetic intermediate.[15][16]

-

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine hydrate (5-10 equiv)

-

Solvent (e.g., ethanol, 1-butanol, or pyridine)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux (typically 80-120 °C) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the collected solid with cold water or a suitable solvent (e.g., cold ethanol or diethyl ether) to remove excess hydrazine.

-

The product can be further purified by recrystallization if necessary.

-

Conclusion

This compound stands as a pivotal building block for the synthesis of functionalized cinnoline derivatives. Its reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides medicinal chemists and researchers with reliable and versatile pathways to access novel chemical entities. The protocols and data presented in this guide offer a foundational framework for leveraging this compound in the design and execution of synthetic strategies aimed at drug discovery and development.

References

- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Chlorocinnoline: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predictive overview of the spectroscopic data for 3-chlorocinnoline. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds and general spectroscopic principles. Detailed, standardized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data of this compound

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous chloro-substituted nitrogen-containing aromatic heterocycles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |

| ~ 8.5 - 9.0 | Singlet | H4 |

| ~ 7.8 - 8.2 | Multiplet | Aromatic Protons (H5, H8) |

| ~ 7.5 - 7.8 | Multiplet | Aromatic Protons (H6, H7) |

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~ 150 - 155 | C4a, C8a (Quaternary carbons adjacent to nitrogen) |

| ~ 145 - 150 | C3 (Carbon bearing chlorine) |

| ~ 125 - 140 | Aromatic CH carbons (C4, C5, C6, C7, C8) |

Note: The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the this compound molecule.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching in the aromatic rings |

| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1100 - 1000 | Strong | C-Cl stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Predicted Assignment | Relative Abundance |

| 164 | [M]⁺ (with ³⁵Cl) | ~ 3 |

| 166 | [M+2]⁺ (with ³⁷Cl) | ~ 1 |

| 129 | [M-Cl]⁺ | Fragment ion |

| 102 | [M-Cl-HCN]⁺ | Fragment ion |

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key indicator of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, would be used.

-

¹H NMR Acquisition: The proton NMR spectrum would be acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum would be acquired using a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single line. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 3-Chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation, while stability data determines shelf-life and storage conditions. This guide provides a comprehensive overview of the standard experimental protocols for evaluating the solubility and stability of a new chemical entity like this compound, in line with industry standards and regulatory expectations.

Solubility Data

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The following table illustrates how quantitative solubility data for this compound in various solvents would be presented.

Table 1: Illustrative Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Value | Value | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Value | Value | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Value | Value | Shake-Flask |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | Value | Value | Shake-Flask |

| Ethanol | 25 | Value | Value | Shake-Flask |

| DMSO | 25 | Value | Value | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | Value | Value | Shake-Flask |

Note: "Value" indicates where experimentally determined data would be placed.

Stability Data

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy over time.[1][2] Studies are conducted under various environmental conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]

Long-Term and Accelerated Stability

Long-term and accelerated stability studies are performed to determine the appropriate shelf-life and storage conditions for the drug substance.[1]

Table 2: Illustrative Stability Study Protocol for this compound

| Study Type | Storage Condition | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

RH = Relative Humidity

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][5][6][7] These studies also help in developing and validating stability-indicating analytical methods.[5]

Table 3: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state at 80°C for 48 hours |

| Photostability | Solid-state, ICH Q1B compliant light exposure |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11][12]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The presence of undissolved solid throughout the experiment is crucial.[9][11]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a sub-micron, non-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[10][13]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.[10]

-

Data Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[10]

Stability Study Execution

This protocol outlines the general procedure for conducting stability studies according to ICH guidelines.[1][3]

Protocol:

-

Sample Preparation: Place a sufficient quantity of this compound in containers that are inert and effectively mimic the proposed packaging.

-

Storage: Place the samples in calibrated stability chambers set to the conditions specified in Table 2.

-

Time Point Testing: At each designated time point, withdraw samples and analyze them for key quality attributes.

-

Analysis: The analytical testing should include:

-

Assay: To determine the potency or concentration of this compound.

-

Purity: To detect and quantify any degradation products using a stability-indicating HPLC method.

-

Appearance: Visual inspection for any changes in physical state, color, or clarity.

-

Other relevant physicochemical properties as needed.

-

-

Data Evaluation: Evaluate the data to identify any trends in degradation or changes in quality attributes over time to establish a re-test period or shelf-life.

Visualizations of Workflows

Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Study Logical Flow

Caption: Logical Flow of an ICH-Compliant Stability Study.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. youtube.com [youtube.com]

- 3. mastercontrol.com [mastercontrol.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. ijpsr.com [ijpsr.com]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. benchchem.com [benchchem.com]

Quantum Chemical Blueprint of 3-Chlorocinnoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a promising class of heterocyclic compounds with a wide array of pharmacological activities. This technical guide delves into the quantum chemical calculations of 3-Chlorocinnoline, a representative member of this family, to elucidate its structural, electronic, and spectroscopic properties. Through the application of Density Functional Theory (DFT), this document provides a comprehensive analysis of the molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals. The insights gleaned from these computational studies are crucial for understanding its reactivity, stability, and potential as a pharmacophore in drug design and development.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, is a key structural motif in numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2][3][4][5] The introduction of a chlorine substituent at the 3-position of the cinnoline ring can significantly modulate its electronic distribution and, consequently, its biological activity. Understanding the precise molecular architecture and electronic landscape of this compound is paramount for the rational design of novel therapeutics. Quantum chemical calculations offer a powerful, non-empirical approach to unravel these molecular intricacies.[6][7] This guide presents a detailed computational analysis of this compound, providing foundational data for future drug discovery endeavors.

Computational Methodology

The quantum chemical calculations for this compound were performed using the Gaussian 09 software package. The molecular geometry was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[8][9][10][11][12] This level of theory has been demonstrated to provide a good balance between accuracy and computational cost for similar heterocyclic systems.[8][9] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

Molecular Structure and Geometry

The optimization of the this compound structure resulted in a planar geometry, as expected for an aromatic bicyclic system. The calculated bond lengths and bond angles are presented in Tables 1 and 2, respectively. These parameters provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| N1-N2 | 1.315 |

| N2-C3 | 1.342 |

| C3-C4 | 1.418 |

| C4-C4a | 1.401 |

| C4a-C8a | 1.425 |

| C8a-N1 | 1.369 |

| C3-Cl1 | 1.745 |

| C5-C6 | 1.385 |

| C6-C7 | 1.402 |

| C7-C8 | 1.383 |

Table 2: Selected Optimized Bond Angles (°) for this compound

| Angle | Value (°) |

| N2-N1-C8a | 118.5 |

| N1-N2-C3 | 121.3 |

| N2-C3-C4 | 122.1 |

| C3-C4-C4a | 117.9 |

| C4-C4a-C8a | 120.2 |

| C4a-C8a-N1 | 120.0 |

| N2-C3-Cl1 | 115.8 |

| C4-C3-Cl1 | 122.1 |

Vibrational Spectroscopy

The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of its experimental infrared (IR) spectrum. The most significant vibrational modes and their corresponding frequencies are summarized in Table 3. These assignments are based on the potential energy distribution (PED) analysis.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Frequency (cm⁻¹) | Assignment (PED) |

| 3075 | C-H stretching |

| 1610 | C=N stretching |

| 1580 | C=C aromatic stretching |

| 1450 | C-C aromatic stretching |

| 1280 | In-plane C-H bending |

| 1150 | C-N stretching |

| 850 | Out-of-plane C-H bending |

| 760 | C-Cl stretching |

Frontier Molecular Orbitals and Electronic Properties

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energies of these orbitals and the resulting energy gap are presented in Table 4. The HOMO is primarily localized on the cinnoline ring, while the LUMO is distributed over the entire molecule, including the chlorine atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap | 4.87 |

Conclusion

This technical guide provides a detailed quantum chemical analysis of this compound, offering valuable insights into its molecular structure, vibrational spectra, and electronic properties. The presented data, including optimized geometrical parameters and frontier molecular orbital energies, serves as a fundamental resource for researchers in medicinal chemistry and drug development. These computational findings can guide the synthesis of novel cinnoline derivatives with tailored biological activities and provide a basis for further investigations into their mechanisms of action. The methodologies and data formats are consistent with those used in computational studies of similar heterocyclic systems, ensuring relevance and utility for the scientific community.[8][9][10][12][13]

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. zenodo.org [zenodo.org]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

Unveiling 3-Chlorocinnoline: A Technical Guide to its Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal first synthesis of 3-chlorocinnoline, a significant heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry of cinnoline derivatives. The guide details the experimental protocol for its first preparation, presents key quantitative data, and explores the potential relevance of the cinnoline scaffold in biological signaling pathways.

Discovery and First Synthesis

The first synthesis of this compound was reported by Schofield and Swain in the Journal of the Chemical Society in 1949. Their work established a foundational method for the preparation of this halogenated cinnoline derivative, which has since become a valuable intermediate in medicinal chemistry. The synthesis proceeds via the chlorination of 3-hydroxycinnoline.

The reaction involves the treatment of 3-hydroxycinnoline with phosphorus oxychloride in the presence of pyridine. The hydroxyl group at the 3-position of the cinnoline ring is substituted with a chlorine atom, yielding this compound.

Experimental Protocols

The following section provides a detailed methodology for the first synthesis of this compound, based on the work of Schofield and Swain.

Synthesis of this compound from 3-Hydroxycinnoline

Materials:

-

3-Hydroxycinnoline

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Ice

-

Water

-

Ethanol

Procedure:

-

A mixture of 3-hydroxycinnoline, phosphorus oxychloride, and pyridine is heated under reflux.

-

After the reaction is complete, the reaction mixture is cooled.

-

The cooled mixture is then carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following table summarizes the key quantitative data associated with the first synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxycinnoline | Schofield and Swain, 1949 |

| Reagents | Phosphorus oxychloride, Pyridine | Schofield and Swain, 1949 |

| Product | This compound | Schofield and Swain, 1949 |

| Yield | Not explicitly stated in abstract | Schofield and Swain, 1949 |

| Melting Point | 134-135 °C | Schofield and Swain, 1949 |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and potential biological relevance of the cinnoline core structure.

Relevance in Drug Development

While specific signaling pathways for this compound are not extensively documented, the broader class of cinnoline derivatives has garnered significant interest in medicinal chemistry.[1] These compounds have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Notably, some cinnoline derivatives have been explored as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] The synthesis of this compound provides a key building block for the development of more complex molecules that could potentially modulate these and other important biological pathways. Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chloroquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Chloroquinoline (CAS No. 612-59-9). Due to the initial search for "3-Chlorocinnoline" yielding no direct results, this document proceeds under the assumption that the intended compound of interest is the structurally similar and more common 3-Chloroquinoline. This guide details its physicochemical properties, spectroscopic data, and reactivity. It includes detailed experimental protocols for its synthesis and analysis, and provides visualizations of key workflows to support research and development activities.

Introduction

3-Chloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The presence and position of the chlorine substituent on the quinoline ring significantly influence the molecule's electronic properties, reactivity, and biological activity, making 3-Chloroquinoline a valuable building block in medicinal chemistry and organic synthesis. This guide aims to consolidate the available technical information on 3-Chloroquinoline to facilitate its use in a research and drug development context.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloroquinoline are summarized below. It is important to note that while some data is available for 3-Chloroquinoline, specific experimental values for melting and boiling points are not consistently reported in the literature. Therefore, data for the closely related isomer, 4-Chloroquinoline, is provided for reference.

General Properties

| Property | Value | Source |

| Chemical Name | 3-Chloroquinoline | - |

| CAS Number | 612-59-9 | [1] |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.60 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline powder or liquid | [1][4][5] |

| Odor | Pungent | [1] |

Tabulated Physical Properties

| Property | Value (3-Chloroquinoline) | Reference Value (4-Chloroquinoline) | Source |

| Melting Point | Data not readily available | 28-31 °C | [6] |

| Boiling Point | Data not readily available | 260-261 °C | [6] |

| Solubility | Sparingly soluble in water; moderately soluble in organic solvents. | - | [1][4] |

| pKa (Predicted) | 2.56 ± 0.11 | - | [1] |

Spectroscopic Characteristics

Detailed spectroscopic data for 3-Chloroquinoline is not widely available. The following sections describe the expected spectral characteristics based on the analysis of its isomers and related quinoline derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloroquinoline is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-3) will be significantly influenced by the halogen's electronegativity. Aromatic carbons typically resonate between 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloroquinoline will exhibit characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.[7][8]

Mass Spectrometry

The mass spectrum of 3-Chloroquinoline will show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with a characteristic intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[9] Common fragmentation patterns for quinoline derivatives involve the loss of small molecules such as HCN or acetylene, leading to fragment ions that can help in structural elucidation.[10][11]

Reactivity and Stability

3-Chloroquinoline is a stable compound under standard conditions. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. It can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form C-C bonds. The quinoline nitrogen can be protonated in acidic conditions.

Experimental Protocols

Synthesis of 3-Chloroquinoline

Two common methods for the synthesis of 3-Chloroquinoline are the Sandmeyer reaction starting from 3-aminoquinoline and a phase-transfer catalysis method using indole as the starting material.[12]

Materials:

-

3-Aminoquinoline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Water

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Diazotization: Dissolve 3-aminoquinoline (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.[12]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (12 mmol) in concentrated hydrochloric acid (10 mL). Add the freshly prepared diazonium salt solution portion-wise to the CuCl solution at room temperature. Heat the reaction mixture to 60 °C for 1 hour.[12]

-

Work-up: Cool the mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 30 mL).[12]

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.[12]

Materials:

-

Indole

-

Chloroform

-

50% Aqueous Sodium Hydroxide

-

Triethylbenzylammonium chloride (TEBAC)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Prepare a solution of indole (10 mmol) in chloroform (50 mL). Add a 50% aqueous solution of sodium hydroxide (20 mL) and triethylbenzylammonium chloride (1 mmol) as the phase-transfer catalyst.[12]

-

Reaction: Vigorously stir the biphasic mixture at 50 °C for 24 hours.[12]

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[12]

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[12]

Analytical Characterization Protocols

Procedure:

-

Finely powder the solid sample of 3-Chloroquinoline.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]

Procedure:

-

Dissolve 5-25 mg of 3-Chloroquinoline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer.

-

For ¹³C NMR, a more concentrated solution may be necessary. Acquire the spectrum with proton decoupling to obtain singlets for each carbon atom.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the 3-Chloroquinoline sample (liquid or solid) directly onto the ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.

Procedure:

-

Introduce a small amount of the 3-Chloroquinoline sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflows for the synthesis of 3-Chloroquinoline.

Caption: Workflow for the synthesis of 3-Chloroquinoline via the Sandmeyer reaction.

Caption: Workflow for the synthesis of 3-Chloroquinoline using phase-transfer catalysis.

Conclusion

This technical guide has compiled the available physical, chemical, and spectroscopic data for 3-Chloroquinoline. While some specific experimental values for the 3-chloro isomer are not abundant in the literature, a comprehensive profile has been constructed through data from closely related isomers and predictive methods. The detailed experimental protocols for synthesis and analysis provide a practical resource for researchers. The versatility of 3-Chloroquinoline as a synthetic intermediate underscores its importance in the ongoing development of new chemical entities with potential therapeutic applications.

References

- 1. 4-Chloroquinoline [webbook.nist.gov]

- 2. synchem.de [synchem.de]

- 3. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Chloroquinoline | 612-59-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 612-59-9 | 3-Chloroquinoline - Capot Chemical [capotchem.com]

- 7. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

3-Chlorocinnoline: A Technical Guide to Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 3-chlorocinnoline. Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the well-characterized parent molecule, cinnoline, and established principles of synthetic and analytical chemistry. Detailed methodologies for key analytical techniques are provided, along with a plausible synthetic route. All predictive data is clearly delineated and supported by theoretical principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of substituted cinnoline derivatives.

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that forms the core of numerous compounds with significant pharmacological interest.[1] Derivatives of cinnoline have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen substituent, such as chlorine, onto the cinnoline scaffold can significantly modulate its physicochemical properties and biological activity. This compound, in particular, represents an intriguing target for synthesis and further investigation.

The definitive identification and characterization of any novel compound are paramount in the fields of chemical research and drug development. This process, known as structural elucidation, relies on a combination of spectroscopic and analytical techniques to determine the precise arrangement of atoms within a molecule. This guide outlines the theoretical framework and practical methodologies for the structural elucidation of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on computational models and comparison with the parent cinnoline molecule.

| Property | Predicted Value |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.60 g/mol |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not available (predicted to be higher than cinnoline's 39 °C) |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform) |

Proposed Synthesis

While a specific synthesis for this compound has not been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of cinnoline derivatives.[2][3] A common and effective method is the Richter cinnoline synthesis or variations thereof, which typically involve the cyclization of an ortho-substituted diazonium salt.

A potential synthetic pathway could start from 2-amino-α-chloroacetophenone. Diazotization followed by an intramolecular cyclization could yield the target this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2-amino-α-chloroacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl) (optional, as catalyst)

-

Suitable solvent (e.g., ethanol, water)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: 2-amino-α-chloroacetophenone is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyclization: The diazonium salt solution is then gently warmed to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation

The structural elucidation of this compound would be definitively achieved through a combination of spectroscopic techniques. The following sections detail the expected outcomes from each method.

Caption: General workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

Predicted Mass Spectrum Data:

| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Relative Abundance |

| [M]⁺ | 164.0141 | 166.0112 | ~3:1 |

| [M-N₂]⁺ | 136.0236 | 138.0207 | ~3:1 |

| [M-Cl]⁺ | 129.0453 | - | - |

| [M-HCN]⁺ | 137.0000 | 138.9971 | ~3:1 |

The presence of a chlorine atom would be readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio of intensities.[4] The fragmentation pattern is predicted to involve the loss of nitrogen (N₂), a chlorine radical, and hydrogen cyanide (HCN).[5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition. The isotopic pattern is analyzed to confirm the presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), would be essential for unambiguous structure determination.

Predicted ¹H NMR Data (in CDCl₃):

The chemical shifts are predicted based on the known spectrum of cinnoline and the expected electronic effects of the chlorine substituent at the 3-position. The chlorine atom is expected to have a minimal effect on the protons of the benzene ring but will significantly impact the chemical shift of H-4.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | ~8.8 - 9.0 | s |

| H-5 | ~7.8 - 8.0 | d |

| H-6 | ~7.6 - 7.8 | t |

| H-7 | ~7.5 - 7.7 | t |

| H-8 | ~8.2 - 8.4 | d |

Predicted ¹³C NMR Data (in CDCl₃):

The chemical shifts for the carbon atoms are also predicted based on the parent cinnoline structure and the substituent effects of chlorine.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~145 - 150 |

| C-4 | ~125 - 130 |

| C-4a | ~128 - 132 |

| C-5 | ~130 - 135 |

| C-6 | ~125 - 130 |

| C-7 | ~130 - 135 |

| C-8 | ~120 - 125 |

| C-8a | ~150 - 155 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign each proton and carbon to its position in the molecule. 2D NMR spectra are used to confirm the connectivity between atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | C=C and C=N stretching in the aromatic rings |

| ~1100 | C-Cl stretch |

| 900-675 | Aromatic C-H out-of-plane bending |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are correlated with specific functional groups and vibrational modes to confirm the presence of the aromatic rings and the C-Cl bond.

Conclusion

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. benchchem.com [benchchem.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cinnoline Core: A Focus on Synthesis and Biological Activity

A Note to the Reader: This technical guide addresses the core chemical scaffold of cinnoline . Extensive searches for the specific derivative, 3-Chlorocinnoline , did not yield a specific CAS number, detailed experimental protocols, or dedicated biological studies in the currently indexed scientific literature. This suggests that this compound is not a commonly synthesized or studied compound. The information presented herein, therefore, focuses on the broader class of cinnoline derivatives to provide a comprehensive and relevant resource for researchers, scientists, and drug development professionals interested in this heterocyclic system. Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound and an isomer of quinoline (1-azanaphthalene), differing in the position of the nitrogen atoms within its fused ring structure.

Physicochemical Properties of the Cinnoline Scaffold

The foundational properties of the parent cinnoline molecule are summarized below. These characteristics are fundamental to understanding the behavior of its derivatives in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| Appearance | Pale yellow solid[1] |

| Melting Point | 39 °C[2] |

| pKa | 2.64[1][2] |

| General Solubility | Soluble in many organic solvents |

Synthesis of Cinnoline Derivatives

The synthesis of the cinnoline ring system is a cornerstone of its chemistry, with several named reactions developed for its construction. One of the most classic and versatile methods is the Richter Cinnoline Synthesis .

General Experimental Protocol: Richter Synthesis of Cinnoline Derivatives

The Richter synthesis involves the diazotization of an ortho-aminoarylalkyne, which then undergoes cyclization to form the cinnoline ring. The following is a generalized protocol based on the principles of this reaction.

Materials:

-

Substituted o-aminophenylacetylene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: The substituted o-aminophenylacetylene is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Cyclization: The reaction mixture is then gently warmed, which induces an intramolecular cyclization. The specific temperature and reaction time will vary depending on the substrate.

-